

# **Application Notes and Protocols for LY2365109** in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

LY2365109 is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 plays a crucial role in regulating extracellular glycine concentrations in the central nervous system. By inhibiting GlyT1, LY2365109 increases the synaptic availability of glycine. Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and it is also the primary inhibitory neurotransmitter in the brainstem and spinal cord, acting on strychnine-sensitive glycine receptors.[1][2] The ability of LY2365109 to modulate both excitatory and inhibitory neurotransmission makes it a valuable tool for investigating synaptic plasticity, neuronal excitability, and the pathophysiology of various neurological and psychiatric disorders, including schizophrenia and epilepsy.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of **LY2365109** in electrophysiological studies, particularly in the context of whole-cell patch-clamp recordings from neuronal preparations.

## **Mechanism of Action**

**LY2365109** exerts its effects by blocking the reuptake of glycine from the synaptic cleft and surrounding extracellular space. This leads to an elevation of ambient glycine levels, which in turn potentiates the function of NMDA receptors.[4] The increased availability of the co-agonist glycine enhances NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and







neuronal firing.[4] At higher concentrations or in specific brain regions with a high density of glycine receptors, the elevated glycine levels may also lead to the activation of inhibitory strychnine-sensitive glycine receptors.[1]

## **Data Presentation**

The following table summarizes quantitative data for GlyT1 inhibitors in electrophysiological and neurochemical studies. While specific data for **LY2365109** in patch-clamp recordings is limited in the public domain, data from other selective GlyT1 inhibitors like NFPS can provide a strong basis for experimental design.



| Parameter                                                                               | Value                          | Species/Prepa<br>ration                             | Experimental<br>Method         | Reference |
|-----------------------------------------------------------------------------------------|--------------------------------|-----------------------------------------------------|--------------------------------|-----------|
| LY2365109                                                                               |                                |                                                     |                                |           |
| Effect                                                                                  | Increased<br>seizure threshold | Mouse                                               | In vivo seizure<br>model       | [3]       |
| NFPS (another selective GlyT1 inhibitor)                                                |                                |                                                     |                                |           |
| Concentration for NMDA EPSC potentiation                                                | 1-2 mg/kg, i.v.                | Rat                                                 | In vivo<br>electrophysiology   | [4]       |
| Concentration for<br>NMDA EPSC<br>potentiation (in<br>the presence of<br>10 µM glycine) | Varies (dose-<br>dependent)    | Rat prefrontal cortex slices                        | Whole-cell<br>voltage-clamp    | [4]       |
| ALX-5407<br>(another<br>selective GlyT1<br>inhibitor)                                   |                                |                                                     |                                |           |
| Concentration to block glycine source                                                   | 5 μΜ                           | Xenopus oocytes<br>expressing<br>GlyT1 and<br>NMDAR | Two-electrode<br>voltage-clamp | [1]       |

## **Signaling Pathway and Experimental Workflow**





Click to download full resolution via product page

Caption: Signaling pathway of **LY2365109** action.





Click to download full resolution via product page

Caption: Experimental workflow for electrophysiology.



## **Experimental Protocols**

## I. Preparation of LY2365109 Stock Solution

- Vehicle Selection: LY2365109 is typically soluble in aqueous solutions. For in vitro electrophysiology, it is recommended to dissolve LY2365109 in the extracellular recording solution (e.g., artificial cerebrospinal fluid ACSF) or a vehicle like dimethyl sulfoxide (DMSO) for higher concentration stock solutions. If using DMSO, ensure the final concentration in the recording chamber is minimal (typically <0.1%) to avoid off-target effects.</li>
- Stock Solution Preparation:
  - Prepare a high-concentration stock solution (e.g., 10-100 mM) of LY2365109 in the chosen vehicle.
  - Aliquot the stock solution into smaller volumes and store at -20°C to -80°C to avoid repeated freeze-thaw cycles.

## II. Whole-Cell Patch-Clamp Recordings in Brain Slices

This protocol provides a general framework for recording from neurons in acute brain slices. Specific parameters may need to be optimized for the brain region and neuron type of interest.

#### A. Solutions and Reagents

- Slicing Solution (Ice-cold, oxygenated with 95% O<sub>2</sub>/5% CO<sub>2</sub>):
  - Sucrose-based or NMDG-based protective recovery solutions are often used to improve slice health.
  - Example Sucrose-based ACSF (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 25 NaHCO<sub>3</sub>, 0.5 CaCl<sub>2</sub>, 7 MgCl<sub>2</sub>, 10 D-Glucose.
- Artificial Cerebrospinal Fluid (ACSF) (Oxygenated with 95% O<sub>2</sub>/5% CO<sub>2</sub>, pH 7.4):
  - (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 24 NaHCO<sub>3</sub>, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 D-Glucose.
    [5]



- Internal Solution (for patch pipette):
  - Example K-Gluconate based internal solution (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.

#### B. Brain Slice Preparation

- Anesthetize the animal (e.g., rodent) according to approved institutional animal care and use committee (IACUC) protocols.
- Perfuse the animal transcardially with ice-cold, oxygenated slicing solution.
- Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution.
- Mount the brain on a vibratome and cut slices (typically 250-350 μm thick) of the desired brain region.
- Transfer the slices to a holding chamber with oxygenated ACSF and allow them to recover for at least 1 hour at room temperature before recording.

#### C. Electrophysiological Recording

- Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
- Visualize neurons using differential interference contrast (DIC) or infrared (IR) microscopy.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 M $\Omega$  when filled with internal solution.
- Approach a target neuron with the patch pipette while applying positive pressure.
- Once the pipette tip is in contact with the neuronal membrane, release the positive pressure to form a Giga-ohm seal (>1 G $\Omega$ ).
- Apply gentle suction to rupture the membrane and establish the whole-cell configuration.



 Switch to voltage-clamp or current-clamp mode to record synaptic currents or membrane potential, respectively.

#### D. Application of LY2365109

- Record baseline neuronal activity for a stable period (e.g., 5-10 minutes). This could include spontaneous or evoked excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs or eEPSCs/eIPSCs) or the neuron's firing pattern.
- Prepare the desired final concentration of LY2365109 by diluting the stock solution into the ACSF that is perfusing the slice.
- Switch the perfusion to the ACSF containing LY2365109.
- Record the neuronal activity in the presence of the drug. The time to effect will depend on the perfusion rate and the diffusion of the compound into the slice.
- To determine the reversibility of the drug's effects, switch the perfusion back to the control ACSF (washout).

#### E. Data Analysis

- Analyze the recorded data using appropriate software (e.g., Clampfit, Igor Pro).
- Quantify changes in parameters such as the amplitude and frequency of synaptic currents, neuronal firing rate, or the amplitude of evoked responses.
- Compare the baseline activity with the activity during drug application and after washout.
- Perform statistical analysis to determine the significance of the observed effects.

## **Considerations and Controls**

- Concentration-Response Curve: To determine the optimal concentration of LY2365109, it is advisable to perform a concentration-response experiment.
- Control Experiments:



- Vehicle Control: Apply the vehicle (e.g., ACSF with the same final concentration of DMSO)
  alone to ensure it has no effect on neuronal activity.
- Time Control: Record from a neuron for the same duration as the drug application experiment without applying the drug to control for any time-dependent changes in neuronal activity.
- Specificity: To confirm that the effects of LY2365109 are mediated by its action on GlyT1 and subsequent potentiation of NMDA receptors, co-application with an NMDA receptor antagonist (e.g., AP5) can be performed. The antagonist should block the effects of LY2365109 on excitatory transmission.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biorxiv.org [biorxiv.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Extracellular Glutamate Concentration in Hippocampal Slice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for LY2365109 in Electrophysiology Recordings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616539#using-ly2365109-in-electrophysiology-recordings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com